

CAY10499: A Technical Guide for Researchers

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | CAY10499 |
| CAS No.: | 359714-55-9 |
| Cat. No.: | B1668648 |

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Introduction: **CAY10499** is a potent, non-selective lipase inhibitor widely utilized in biomedical research to investigate the roles of various lipases in physiological and pathological processes. [1][2][3] As a carbamate-based compound, it demonstrates inhibitory activity against several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). [1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental applications of **CAY10499** for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

CAY10499, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a crystalline solid. [1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|----------------------------|----------------------------------------------------------------|-----------|
| CAS Number | 359714-55-9 | [1][4] |
| Molecular Formula | C ₁₈ H ₁₇ N ₃ O ₅ | [1][4] |
| Molecular Weight | 355.3 g/mol | [1][4] |
| Purity | ≥98% | [1][4] |
| Appearance | Crystalline solid | [1][4] |
| UV/Vis (λ _{max}) | 206, 256 nm | [1][4] |
| SMILES | <chem>COc1nn(c2ccc(NC(=O)OCc3c cccc3)c(C)c2)c(=O)o1</chem> | [1][5] |
| InChI Key | QTENHWTVRQKWRI- UHFFFAOYSA-N | [1][5] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥4 years | [4] |

Solubility

CAY10499 is soluble in various organic solvents. For aqueous applications, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[4]

| Solvent | Approximate Solubility |
|---------------------------|------------------------|
| Dimethylformamide (DMF) | 20 mg/mL[1][4] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][4] |
| Ethanol | 2 mg/mL[1][4] |
| 1:2 DMSO:PBS (pH 7.2) | 0.3 mg/mL[1][4] |

Pharmacological Properties

CAY10499 is a non-selective inhibitor of several lipases. Its inhibitory activity has been quantified against various human recombinant enzymes and its anti-proliferative effects have been demonstrated in several cancer cell lines.

Enzyme Inhibition

| Target Enzyme | IC ₅₀ |
|-----------------------------------|------------------|
| Monoacylglycerol Lipase (MAGL) | 144 nM[1][6] |
| Hormone-Sensitive Lipase (HSL) | 90 nM[1][2][6] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[1][6] |

At a concentration of 5 μ M, **CAY10499** also demonstrates significant inhibition of other lipases: [1][6]

- Adipose Triglyceride Lipase (ATGL): 95% inhibition
- Diacylglycerol Lipase α (DAGL α): 60% inhibition
- α/β -Hydrolase Domain 6 (ABHD6): 90% inhibition
- Carboxylesterase 1 (CES1): 95% inhibition

Anti-proliferative Activity in Cancer Cell Lines

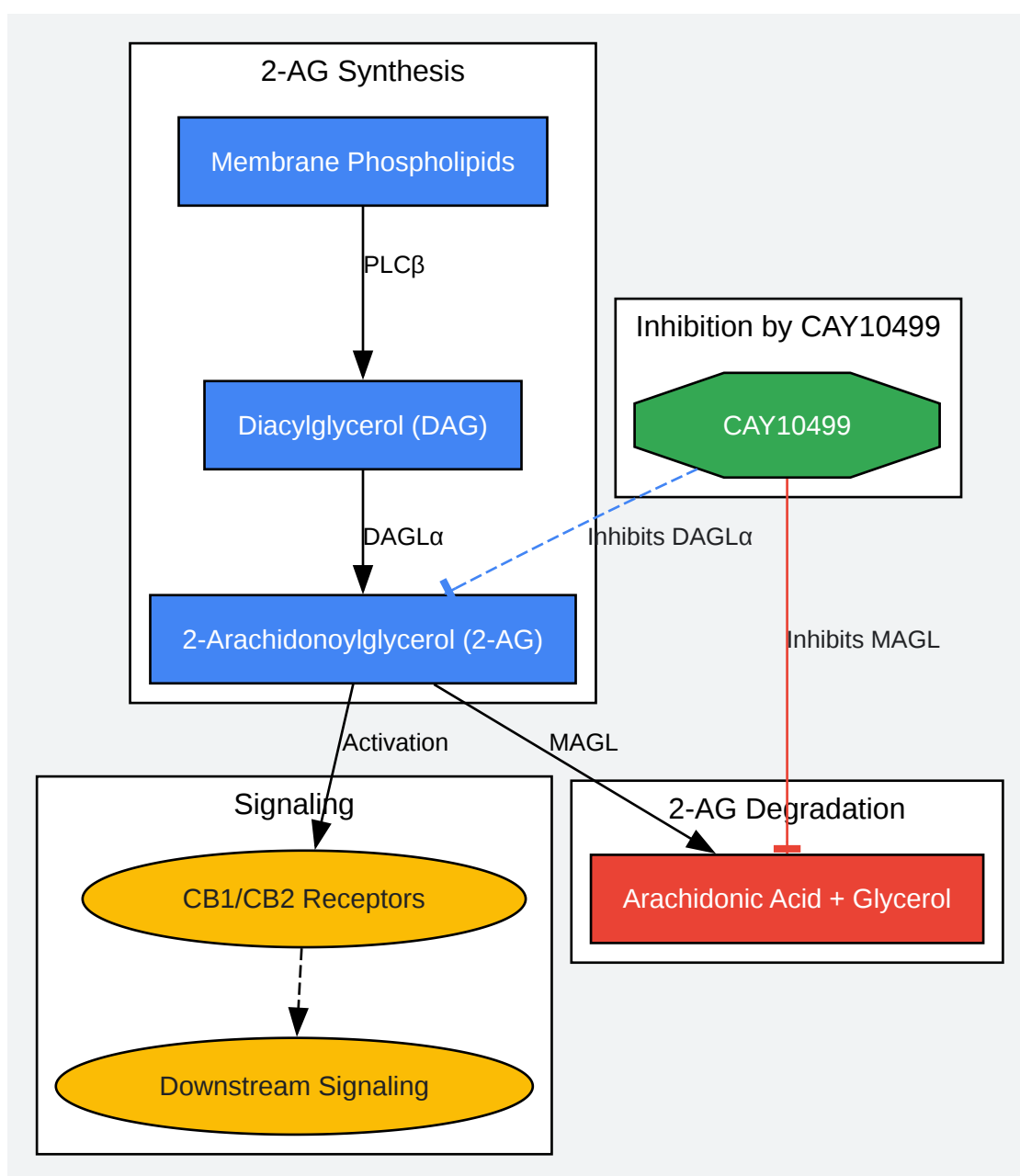
| Cell Line | Cancer Type | IC ₅₀ |
|------------|----------------|------------------|
| MCF-7 | Breast Cancer | 4.2 μ M[1] |
| MDA-MB-231 | Breast Cancer | 46 μ M[1] |
| COV318 | Ovarian Cancer | 106.7 μ M[1] |
| OVCAR-3 | Ovarian Cancer | 79.8 μ M[1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **CAY10499** is the inhibition of lipases involved in the metabolism of endocannabinoids and other lipid signaling molecules.[2][3][7] A key target is

monoacylglycerol lipase (MGL), the enzyme responsible for the majority of the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] By inhibiting MGL, **CAY10499** increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), leading to various downstream signaling events.[8]

The inhibition of hormone-sensitive lipase (HSL) by **CAY10499** affects the hydrolysis of tri-, di-, and monoacylglycerols, thereby impacting fatty acid mobilization.[2] Its activity against FAAH, the primary degradative enzyme for the endocannabinoid anandamide, further underscores its broad impact on the endocannabinoid system.



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CAY10499's role in the 2-AG signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **CAY10499** in research. Below are protocols derived from published studies.

Monoglyceride Lipase (MGL) Activity Assay

This assay utilizes the chromogenic substrate 4-nitrophenylacetate (4-NPA) to measure MGL activity in a 96-well format.[8]

Materials:

- Purified human MGL
- Tris-HCl buffer (100 mM, pH 7.4) with 0.1% w/v fatty-acid-free BSA
- **CAY10499** stock solution in DMSO
- 4-Nitrophenylacetate (4-NPA) solution in Tris-HCl (1.25 mM)
- 96-well microtiter plate
- Plate reader capable of measuring absorbance at 405 nm

Procedure:

- Add 150 μ L of Tris-HCl buffer containing 16 ng of pure human MGL to each well.
- Add 10 μ L of **CAY10499** solution (at various concentrations) or DMSO (for control) to the respective wells.
- Initiate the reaction by adding 40 μ L of the 4-NPA solution to each well (final concentration of 250 μ M).
- Incubate the plate at 37°C for 15 minutes.

- Measure the absorbance at 405 nm to quantify the amount of 4-nitrophenol produced.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

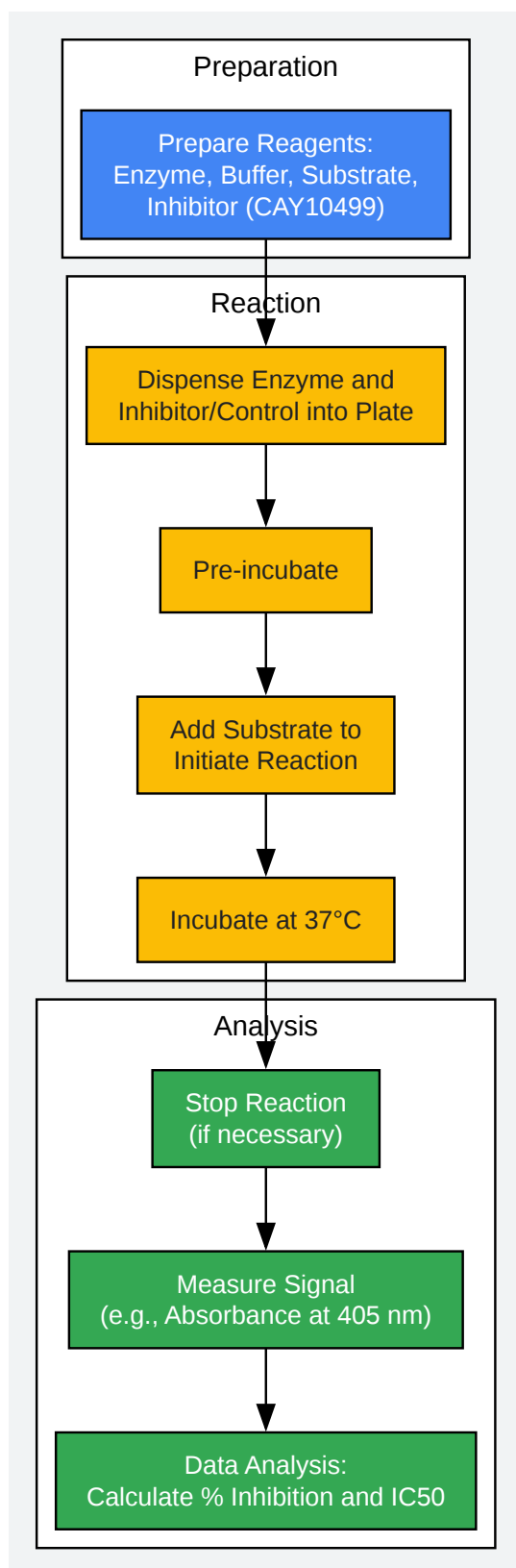
This protocol describes the measurement of FAAH activity using radiolabeled anandamide ($[^3\text{H}]$ -AEA).[8]

Materials:

- Human recombinant FAAH
- $[^3\text{H}]$ -Arachidonylethanolamide ($[^3\text{H}]$ -AEA)
- **CAY10499** stock solution in DMSO
- Appropriate buffer system for FAAH activity

Procedure:

- Pre-incubate the human recombinant FAAH enzyme with various concentrations of **CAY10499** or DMSO (control) in the assay buffer.
- Initiate the reaction by adding $[^3\text{H}]$ -AEA.
- Allow the hydrolysis reaction to proceed for a defined period at a specific temperature (e.g., 37°C).
- Terminate the reaction.
- Separate the radiolabeled hydrolysis product (e.g., $[^3\text{H}]$ -arachidonic acid) from the substrate.
- Quantify the amount of product using liquid scintillation counting to determine the extent of FAAH inhibition.



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General workflow for an in vitro enzyme inhibition assay.

Conclusion

CAY10499 is a valuable pharmacological tool for the study of lipid metabolism and endocannabinoid signaling. Its broad-spectrum inhibitory activity against multiple lipases necessitates careful consideration of its off-target effects in experimental design. However, when used appropriately, it can provide significant insights into the roles of these enzymes in health and disease, from cancer progression to neurological function. The data and protocols presented in this guide are intended to support the effective and reproducible use of **CAY10499** in a research setting.

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